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WAMP-1a

Cat. No.: B1575568
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Description

Discovery and Origin of WAMP-1a

This compound, along with a closely related peptide WAMP-1b, was discovered and purified from the seeds of Triticum kiharae, a species of wheat. peeref.comresearchgate.net These peptides represent a novel structural type of plant AMP. peeref.comresearchgate.net The discovery of this compound and WAMP-1b, which differ by a single C-terminal amino acid, was reported in 2009. nih.gov

Classification within Antimicrobial Peptides (AMPs)

This compound is classified within the broad category of antimicrobial peptides, which are short polypeptide molecules involved in the host defense of nearly all living organisms. mdpi.comfrontiersin.org Plant AMPs are structurally and functionally diverse but generally share features such as low molecular mass, positive charge, and amphiphilic structure. msu.ru

Hevein-like Antimicrobial Peptides

This compound is specifically classified as a hevein-like antimicrobial peptide. peeref.comresearchgate.netmdpi.comfrontiersin.org This classification stems from its structural similarity to hevein (B150373), a well-studied lectin found in the rubber tree (Hevea brasiliensis). researchgate.net Hevein-like peptides are characterized by the presence of a chitin-binding site, which facilitates their interaction with chitin (B13524) and related oligosaccharides, a key component of fungal cell walls. msu.rumsu.runih.gov While sharing similarities with hevein-type peptides, this compound possesses a unique 10-cysteine motif that distinguishes it from previously described plant AMPs. peeref.comresearchgate.net This motif is characteristic of the chitin-binding domains found in cereal class I chitinases. peeref.comresearchgate.net The spatial structure of this compound includes an antiparallel four-stranded beta-sheet, a 3₁₀ helix, and an alpha-helix, stabilized by 5 disulfide bridges. nih.govmdpi.com

Cysteine-Rich Peptide (CRP) Classification

This compound is also categorized as a cysteine-rich peptide (CRP). msu.runtu.edu.sg Plant CRPs constitute a diverse group of molecules involved in various biological processes, including defense. nih.gov A defining feature of CRPs is the presence of multiple cysteine residues, which typically form disulfide bonds. msu.ru this compound contains 10 cysteine residues involved in the formation of five disulfide bridges. peeref.comresearchgate.netnih.gov The arrangement of four of these disulfide bonds in this compound precisely matches their localization in the chitin-binding domain of class I chitinases from cereals. msu.ru The fifth disulfide bond connects the third and tenth cysteine residues, linking the N- and C-terminal regions of the peptide. msu.ru This disulfide connectivity pattern is similar to that found in some plant chitinases, suggesting that this compound may represent an isolated hevein domain of chitinases. researchgate.net

Biological Significance in Plant Defense Systems

This compound plays a significant role in the defense system of plants, particularly in Triticum kiharae. It exhibits high broad-spectrum inhibitory activity against a variety of pathogens, including both chitin-containing and chitin-free fungi, as well as Gram-positive and Gram-negative bacteria. peeref.comresearchgate.netpreprints.orgpreprints.org Research findings indicate its effectiveness against pathogens such as Bipolaris sorokiniana, Neurospora crassa, Fusarium verticillioides, Fusarium solani, Clavibacter michiganense, Erwinia carotovora, and Pseudomonas syringae. researchgate.netpreprints.orgpreprints.orgnih.gov The upregulation of wamp genes upon pathogen attack further supports their role in in planta defense. nih.gov

One of the proposed mechanisms for this compound's defense function involves the inhibition of fungalysin, a secreted Zn-metalloproteinase produced by Fusarium fungi. mdpi.comnih.govscienceopen.com Fungalysin targets and cleaves plant defense chitinases, and WAMPs, with their structural similarity to the chitin-binding domain of class I chitinases, can act as specific inhibitors of this fungal protease, thereby protecting the plant's own defense enzymes. mdpi.comnih.govscienceopen.com

The unique structural features of this compound, including its 10-cysteine motif and the substitution of a conserved serine residue with glycine (B1666218) in its chitin-binding domain, are believed to contribute to its distinct mode of action and broad-spectrum activity. peeref.comresearchgate.net This glycine substitution, while reducing carbohydrate-binding capacity, is thought to increase the peptide's amphiphilicity, which is associated with its mechanism of action. mdpi.comresearchgate.netresearchgate.net

Antimicrobial Activity of this compound

Pathogen TypeExamples of Targeted PathogensActivity
Fungi (Chitin-cont.)Bipolaris sorokiniana, Neurospora crassa, Fusarium speciesInhibitory researchgate.netpreprints.orgpreprints.orgnih.gov
Fungi (Chitin-free)Some Fusarium speciesInhibitory peeref.comresearchgate.net
Bacteria (Gram-pos.)Clavibacter michiganenseInhibitory preprints.orgpreprints.orgnih.gov
Bacteria (Gram-neg.)Erwinia carotovora, Pseudomonas syringaeInhibitory preprints.orgpreprints.orgnih.gov
OomycetesPhytophthora infestansInhibitory preprints.orgpreprints.org

Structural Features of this compound

FeatureDescription
Amino Acid Length44 amino acid residues nih.govmdpi.com
Cysteine Residues10 peeref.comresearchgate.netnih.gov
Disulfide Bonds5 nih.govmdpi.com
Cysteine MotifUnique 10-Cys motif distinct from other hevein-like AMPs peeref.comresearchgate.netnih.gov
Chitin-Binding SitePresent, with an unusual serine to glycine substitution peeref.comresearchgate.netmdpi.comresearchgate.net
Secondary StructureAntiparallel four-stranded beta-sheet, 3₁₀ helix, alpha-helix nih.govmdpi.com
ChargePositively charged nih.govmdpi.com
AmphiphilicityIncreased due to glycine substitution in chitin-binding site mdpi.comresearchgate.netresearchgate.net

Properties

bioactivity

Antifungal

sequence

AQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGC

Origin of Product

United States

Molecular and Structural Characterization of Wamp 1a

Primary Structure Features

Amino Acid Sequence Characteristics

WAMP-1a is a relatively short peptide, consisting of 44 amino acid residues. mdpi.com It is a cationic peptide, possessing a positive charge. mdpi.com The amino acid sequence of this compound is AQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGC.

Conserved Residues and Unique Sequence Motifs

This compound exhibits high conservation in its amino acid sequence when compared to other WAMP homologues, with a single variable position at residue 34. mdpi.com This position can be occupied by alanine, lysine, asparagine, glutamic acid, or valine in different WAMPs. mdpi.com

A distinctive feature of this compound is its novel 10-cysteine (10-Cys) motif, which differentiates it from previously described hevein-like AMPs that typically contain 6 or 8 cysteines. msu.ru These ten cysteine residues are arranged in a unique pattern characteristic of the chitin-binding domains found in cereal class I chitinases. The cysteine residues are located at positions 4, 13, 16, 18, 19, 25, 32, 36, 41, and 44 in the this compound sequence. researchgate.net

Another unique characteristic of this compound is the substitution of a conserved serine residue, typically found in the chitin-binding site of hevein-like polypeptides, with a glycine (B1666218) residue (Gly-20). researchgate.net This substitution is notable as it is the first time it has been observed in hevein-like peptides and it is reported to reduce the peptide's binding capacity to oligosaccharides while potentially increasing its amphiphilicity. researchgate.net The chitin-binding site in this compound includes aromatic residues such as Tyr-22, Phe-24, and Tyr-31. mdpi.comresearchgate.net

Three-Dimensional (3D) Solution Structure

Determination Methodologies

The three-dimensional solution structure of this compound has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.netnih.govmdpi.com This method allowed for the derivation of the spatial structure of the peptide in an aqueous solution. nih.gov The determined structure of this compound has been deposited in the Protein Data Bank (PDB) with the accession code 2LB7. mdpi.commdpi.com

Secondary Structural Elements

The compact molecule of this compound contains defined secondary structural elements. The solution structure reveals the presence of an antiparallel four-stranded β-sheet, a 3₁₀-helix, and an α-helix. mdpi.comresearchgate.netmdpi.comresearchgate.net The four antiparallel beta-strands are located at residues 2–3, 18–20, 24–26, and 36–39. mdpi.comresearchgate.net A short 3₁₀-helix is found at residues 6–8, and an α-helix is present at residues 29–32. mdpi.comresearchgate.net

Tertiary Folding and Disulfide Bond Connectivity

The fifth disulfide bond in this compound is uniquely located, connecting the C-terminus to the central region of the structure. mdpi.com Specifically, the disulfide bonds connect the cysteine residues in the following pairs: Cys4-Cys19, Cys13-Cys25, Cys16-Cys44, Cys18-Cys32, and Cys36-Cys41. researchgate.net This arrangement of disulfide bonds, particularly the fifth one, is believed to enhance the structural stability of the peptide. mdpi.com The peptide's core is further stabilized by the disulfide bonds and the side chains of residues like Ala-8, Ala-11, Pro-13, and Leu-17. researchgate.net The molecule exhibits amphiphilic properties, with a hydrophobic cluster formed by aromatic (Tyr-22, Phe-24, Tyr-31) and aliphatic (Ala-1, Ala-30) residues, and a hydrophilic surface. researchgate.net

Biosynthesis and Heterologous Production of Wamp 1a

Precursor Peptide Processing in Planta (e.g., signal peptide and prodomain cleavage)

Like many plant AMPs, WAMP-1a is synthesized as a precursor protein. nih.govnih.gov This precursor typically consists of three main domains: an N-terminal signal peptide, the mature peptide region (which is this compound), and a C-terminal prodomain. nih.govnih.gov The signal peptide plays a crucial role in directing the precursor protein into the secretory pathway, often targeting it to the rough endoplasmic reticulum. nih.gov

Following translocation, the signal peptide is cleaved by signal peptidases. nih.gov The remaining precursor then undergoes further post-translational processing, which includes the proteolytic cleavage of the C-terminal prodomain to release the mature this compound peptide. nih.gov The C-terminal domain of the WAMP precursor is notably reduced compared to that of chitinases, from which WAMP genes may have originated through a frame-shift deletion. nih.gov The precise enzymes responsible for the cleavage of the prodomain in planta can vary depending on the specific peptide and plant species.

Recombinant Expression Systems for this compound Production

Heterologous expression systems are widely used for producing plant AMPs like this compound in larger quantities for research and potential applications, as isolation from natural sources can be time-consuming and yield low amounts. Various host organisms, including bacteria, yeast, and mammalian cells, have been explored for recombinant AMP production.

Escherichia coli is a frequently utilized host for heterologous protein production due to its rapid growth, cost-effectiveness, and well-established genetic manipulation techniques. Recombinant this compound has been successfully produced in E. coli. zhanggroup.orgnih.govnih.gov The production of recombinant this compound from a synthetic gene in E. coli was reported as the first instance of high-yield production for a cysteine-rich plant AMP of this structural type. zhanggroup.orgnih.gov

One strategy reported for the preparation of this compound in E. coli involved the expression of a fusion protein with thioredoxin. This approach can enhance the solubility and facilitate the proper folding, including disulfide bond formation, of the target peptide in the bacterial cytoplasm. After expression, the hevein-type domain containing the disulfide bridges was successfully purified following cleavage of the fusion partner, yielding approximately 8 mg of functional product per liter of bacterial culture.

Achieving high-yield production of cysteine-rich plant AMPs in recombinant systems, particularly in E. coli, can be challenging due to the requirement for correct disulfide bond formation. Wild-type E. coli cytoplasm is a reducing environment, which is not conducive to the efficient formation of disulfide bonds.

Several methodologies have been developed to address this challenge and enhance the yield of cysteine-rich AMPs in E. coli:

Expression as Fusion Proteins: Fusing the AMP to a highly expressed and soluble partner protein, such as thioredoxin, glutathione (B108866) S-transferase (GST), or maltose-binding protein (MBP), can improve the solubility and expression levels of the target peptide. The fusion partner can also help in directing the protein to the periplasmic space, which is a more oxidizing environment favorable for disulfide bond formation in E. coli. Subsequent cleavage of the fusion tag releases the mature AMP.

Targeting Inclusion Bodies: Expressing the cysteine-rich AMP to form inclusion bodies, which are aggregates of misfolded proteins, can lead to high accumulation levels in the cytoplasm. While this requires subsequent refolding steps to obtain the active peptide with correct disulfide bonds, it can be an effective strategy for high-yield production. Co-expression with aggregation-prone partner proteins has been used to enhance inclusion body formation of cysteine-rich AMPs.

Using Engineered E. coli Strains: Specific E. coli strains engineered to facilitate disulfide bond formation in the cytoplasm (e.g., strains with mutations in thioredoxin reductase and glutathione reductase genes) can be used for direct expression of cysteine-rich proteins.

Secretion into the Periplasm or Culture Medium: Directing the expression of the AMP to the periplasmic space using signal peptides can promote disulfide bond formation. In some cases, AMPs can also be secreted into the culture medium.

The choice of expression strategy depends on the specific AMP, its structural complexity (number and arrangement of disulfide bonds), and the desired yield and purity. While E. coli offers advantages in terms of cost and speed, optimization of expression and purification protocols is often necessary to achieve high yields of functional cysteine-rich plant AMPs.

Mechanisms of Action of Wamp 1a

Antifungal Activity Mechanisms

WAMP-1a demonstrates potent inhibitory effects against a wide spectrum of fungi, including significant plant pathogens nih.govresearchgate.netfrontiersin.org. Its antifungal activity is multifaceted, involving direct impacts on fungal growth and more intricate interactions mdpi.commdpi.com.

Broad-Spectrum Inhibitory Activity Against Fungi (e.g., Fusarium species, Bipolaris sorokiniana)

This compound displays high broad-spectrum inhibitory activity against various fungal species, including important plant pathogens such as Bipolaris sorokiniana, Neurospora crassa, Fusarium verticillioides, and Fusarium solani researchgate.netfrontiersin.org. Research indicates that this compound and related WAMPs exhibit inhibitory activity against diverse chitin-containing and chitin-free pathogens with IC₅₀ values typically in the micromolar range nih.govresearchgate.net. Specifically, WAMPs have shown strong inhibition of Fusarium species, with reported IC₅₀ values ranging from 5 to 30 µg/mL researchgate.net. All tested WAMPs have demonstrated potent antifungal activity against Bipolaris sorokiniana, although the degree of activity can vary among WAMP variants depending on the specific fungal species mdpi.commdpi.com.

Differential Efficacy Against Chitin-Containing and Chitin-Free Pathogens

A notable characteristic of this compound is its effectiveness against both chitin-containing and chitin-free pathogens nih.govresearchgate.net. While many hevein-like peptides primarily target chitin (B13524), a key component of filamentous fungal cell walls, WAMPs also show activity against organisms like oomycetes, which lack chitin, suggesting the involvement of alternative mechanisms researchgate.netmdpi.commsu.ru. This ability to inhibit both types of pathogens underscores the diverse modes of action employed by this compound, extending beyond simple chitin binding mdpi.commdpi.com.

Direct Inhibition of Fungal Growth and Morphological Effects (e.g., hyphal elongation, spore germination)

This compound directly impedes fungal growth and induces morphological alterations in fungal structures researchgate.netmsu.ruscienceopen.comresearchgate.net. In vitro studies have shown that WAMPs directly inhibit the elongation of fungal hyphae researchgate.net. Furthermore, these peptides are capable of suppressing the germination of fungal spores mdpi.comscienceopen.com. Investigations into the cellular mechanisms of WAMPs' biological activity suggest a fungistatic effect on microscopic fungi, characterized by delayed spore germination and reduced hyphal growth scienceopen.com.

Antibacterial Activity Mechanisms (e.g., Gram-Positive and Gram-Negative Bacteria)

In addition to its antifungal properties, this compound also exhibits antibacterial activity frontiersin.org. It has been reported to be active against both Gram-positive and Gram-negative bacteria msu.ruscienceopen.com. While the precise mechanisms of its antibacterial action are still under investigation, AMPs are generally known to interact with bacterial cell membranes, leading to permeabilization and ultimately cell death nih.govresearchgate.net.

Specific Molecular Targets and Host-Pathogen Interactions

The activity of this compound involves specific molecular targets, particularly within the context of host-pathogen interactions mdpi.comresearchgate.netmdpi.comscienceopen.comresearchgate.netnih.govnih.gov. A crucial aspect of its mechanism is the inhibition of fungal virulence factors mdpi.comresearchgate.netmdpi.comscienceopen.comresearchgate.netnih.govnih.gov.

Inhibition of Fungalysin (a secreted Zn-metalloproteinase of Fusarium fungi)

A key molecular target of this compound is fungalysin, a secreted Zn-metalloproteinase produced by Fusarium fungi researchgate.netmdpi.comnih.govmdpi.commsu.ruscienceopen.comresearchgate.netnih.gov. Fungalysin functions as a virulence factor by cleaving plant defense chitinases, thereby inactivating them and compromising the plant's ability to defend against fungal invasion mdpi.commsu.ruresearchgate.netnih.govnih.gov. WAMPs, including this compound, act as specific inhibitors of fungalysin, preventing the degradation of plant chitinases mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.com. This inhibitory activity is believed to be linked to the structural similarity between WAMPs and the chitin-binding domains of plant class I chitinases, which are the natural substrates of fungalysin mdpi.commdpi.comresearchgate.net. The effectiveness of fungalysin inhibition by WAMPs can be influenced by specific amino acid residues at certain positions within the WAMP polypeptide chain mdpi.comnih.govresearchgate.netmdpi.com. By inhibiting fungalysin, this compound helps maintain the integrity and activity of plant chitinases, thereby contributing to the plant's defense system researchgate.netnih.govnih.gov.

This compound as a Novel Type of Protease Inhibitor

WAMPs represent a novel class of protease inhibitors, specifically targeting fungal metalloproteases like fungalysin. researchgate.netnih.govusda.gov Studies have demonstrated that WAMP-1b or WAMP-2 (B1575566), at an equimolar concentration to chitinase (B1577495), are sufficient to block fungalysin activity and keep chitinase intact. researchgate.netnih.gov This inhibitory function is distinct from their chitin-binding properties and highlights a sophisticated defense mechanism employed by plants. scienceopen.com

Influence of Amino Acid Residue at Position 34 on Inhibition Efficiency

The efficacy of fungalysin inhibition by WAMPs is significantly influenced by the amino acid residue present at position 34 in their polypeptide chain. mdpi.comresearchgate.netresearchgate.netresearchgate.net This position is located in loop 6, between the alpha-helix and beta-strand 4 of the WAMP structure. mdpi.comresearchgate.net Analysis of WAMP homologues with different amino acids at position 34 (e.g., Ala, Lys, Asn, Glu, Val) has revealed variations in their ability to inhibit fungalysin. mdpi.comresearchgate.net This suggests that the nature of the residue at this specific position is a key determinant for binding with fungalysin and the subsequent inhibition of its activity. msu.ru

Synergistic Effects with Other Antimicrobial Compounds

Beyond their intrinsic antifungal activity, WAMPs, particularly fragments derived from them, have demonstrated the ability to act synergistically with conventional fungicides, enhancing their efficacy against plant pathogens. mdpi.comresearchgate.netresearchgate.netnih.gov

Potentiation of Fungicide Efficacy (e.g., Tebuconazole) Against Plant Pathogens

Studies have shown that co-application of WAMP-derived peptides with fungicides like tebuconazole (B1682727) can significantly potentiate the fungicide's effect on the spore germination of various plant pathogenic fungi. mdpi.comresearchgate.netresearchgate.netnih.gov This potentiation allows for effective inhibition of fungal growth at much lower concentrations of the fungicide than required when the fungicide is used alone. researchgate.netnih.gov

For example, experiments with WAMP-2-derived peptides and tebuconazole have shown synergistic or additive interactions against cereal-damaging fungi and tomato pathogens like Fusarium oxysporum and Alternaria solani. mdpi.comresearchgate.netnih.gov The synergistic effect has been confirmed by checkerboard assays and the analysis of fractional fungicidal concentration indices (FFCIs), which were found to be significantly lower than values indicating additive effects. researchgate.netresearchgate.netresearchgate.net

Data illustrating the synergistic effect can be seen in studies where combinations of WAMP-derived peptides and tebuconazole resulted in significantly higher inhibition of spore germination compared to the expected additive effects of the compounds applied separately. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Wamp 1a and Its Analogs

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of WAMP peptides is significantly influenced by specific amino acid residues within their sequence. Strategic substitutions have been instrumental in mapping the functional importance of these positions, particularly concerning antifungal potency.

Role of Position 34 Variability in Antifungal Potency (e.g., WAMP-1b, WAMP-2 (B1575566), WAMP-3.1, WAMP-4, WAMP-5)

Analysis of WAMP homologs has shown that the amino acid sequences are highly conserved, with a notable exception at position 34. mdpi.com This single variable position has a significant impact on the antifungal potency of the peptides, and the effect varies depending on the target fungal species. mdpi.comnih.gov Five different homologs have been identified based on the residue at this position: WAMP-1b (Alanine), WAMP-2 (Lysine), WAMP-3.1 (Glutamic acid), WAMP-4 (Asparagine), and WAMP-5 (Valine). nih.gov

The antifungal activity of these homologs against various plant pathogenic fungi demonstrates a clear structure-function relationship:

Against Bipolaris sorokiniana , all WAMPs showed high activity, with IC50 values ranging from 22.2 to 30.6 µg/mL. nih.gov WAMP-3.1 and WAMP-1b were identified as the most active, while WAMP-2 displayed the weakest activity against this particular fungus. nih.gov

Against Fusarium oxysporum , the inhibitory activity was generally lower than against B. sorokiniana. nih.gov The order of efficacy was found to be: WAMP-3.1 > WAMP-2 > WAMP-4 > WAMP-5 > WAMP-1b. nih.gov

Against Cladosporium cucumerinum , WAMP-2, WAMP-4, and WAMP-5 were effective at inhibiting spore germination. nih.gov In contrast, this fungus was insensitive to WAMP-1b and WAMP-3.1 at the concentrations tested. nih.gov

This variability highlights that the physicochemical properties of the amino acid at position 34—such as charge, polarity, and size—play a critical role in the peptide's interaction with different fungal targets, suggesting multiple or slightly different modes of action. mdpi.com

Functional Characterization of WAMP Homologs and Derived Peptides

The functional characterization extends beyond single amino acid substitutions to comparative analyses of the full-length homologs and studies of truncated peptides derived from their primary sequences.

Comparative Analysis of Antifungal Efficacy among WAMP Homologs

A comparative analysis of WAMP homologs reveals a distinct spectrum of activity for each peptide against different fungal pathogens. mdpi.com All tested WAMPs were capable of inhibiting the spore germination of fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Alternaria alternata, and Cladosporium cucumerinum in the micromolar range. nih.gov However, the potency varied significantly. For instance, while WAMP-3.1 (with a negatively charged glutamic acid at position 34) is highly effective against B. sorokiniana and F. oxysporum, it is ineffective against C. cucumerinum. nih.gov Conversely, WAMP-2 (with a positively charged lysine) is effective against C. cucumerinum but is the least potent homolog against B. sorokiniana. nih.gov This differential activity underscores that no single homolog is universally superior; rather, their efficacy is context-dependent on the specific fungus being targeted.

Table 1: Comparative Antifungal Potency of WAMP Homologs at Position 34

WAMP HomologResidue at Position 34Activity vs. B. sorokinianaActivity vs. F. oxysporumActivity vs. C. cucumerinum
WAMP-1bAlanine (Ala)HighLowestInsensitive
WAMP-2Lysine (Lys)WeakestHighEffective
WAMP-3.1Glutamic acid (Glu)HighestHighestInsensitive
WAMP-4Asparagine (Asn)HighMediumEffective
WAMP-5Valine (Val)HighLowEffective

Structure-Function Studies of Truncated Peptides (e.g., WAMP-G1, WAMP-G2)

To identify the minimal active cores of WAMP peptides, studies have been conducted on fragments derived from the full-length sequence of WAMP-2. mdpi.com Peptides from the central gamma-core region, named WAMP-G1 and WAMP-G2, were synthesized and characterized. mdpi.com

WAMP-G1 is a shorter peptide that is predicted to form two antiparallel beta-strands. mdpi.comnih.gov WAMP-G2 is a slightly longer fragment that lacks the defined beta-strand structure of WAMP-G1 and is predicted to adopt a random coil confirmation, though it may contain a single disulfide bond. mdpi.comnih.gov Despite its less-defined structure, WAMP-G2 was found to be a more active fragment than WAMP-G1 in its ability to synergistically enhance the antifungal effect of the commercial fungicide tebuconazole (B1682727) against several cereal pathogens. mdpi.com Analysis of the Boman index, which predicts protein- or membrane-binding propensity, suggests that both WAMP-G1 and WAMP-G2 are likely to interact with membranes. mdpi.com These findings indicate that even small, structurally distinct fragments from the core of the WAMP peptide retain significant biological activity and functionality. mdpi.com

Correlation between Overall Structural Features and Antimicrobial Functionality

The potent antimicrobial function of WAMP-1a is intrinsically linked to its complex and stable three-dimensional structure. The specific arrangement of its secondary structural elements and the covalent bonds that maintain this fold are critical for its activity.

Role of Disulfide Bond Arrangement in Activity

The solution structure of this compound reveals a compact, globular fold stabilized by five disulfide bridges. mdpi.comnih.gov This intricate network of covalent bonds is essential for maintaining the peptide's tertiary structure, which consists of a four-stranded antiparallel beta-sheet, a short 310-helix, and an alpha-helix. mdpi.comresearchgate.net This stable conformation is crucial for the peptide's function. The disulfide bonds act as constraints, reducing conformational fluctuations and locking the peptide into its biologically active shape. nih.govresearchgate.net This defined structure properly orients the key residues that form the amphiphilic surface of the molecule, including the hydrophobic cluster and the chitin-binding site, allowing for effective interaction with fungal cell walls and membranes. mdpi.com The integrity of these five disulfide bonds is therefore considered fundamental to the structural stability and, consequently, the antifungal functionality of this compound. researchgate.net

Amphiphilicity and its Mechanistic Implications

The antifungal activity of the hevein-like peptide this compound is intrinsically linked to its amphiphilic nature, a key structural characteristic for many antimicrobial peptides (AMPs) that allows for interaction with and disruption of fungal cell membranes. The this compound molecule possesses distinct hydrophilic and hydrophobic regions, which is crucial for its mechanism of action.

The mechanistic implications of this amphiphilic structure are significant. The positively charged, hydrophilic surfaces of the peptide are thought to mediate the initial electrostatic attraction to the negatively charged components of the fungal cell wall and plasma membrane. Following this initial binding, the hydrophobic cluster can insert into the non-polar lipid acyl chains of the membrane bilayer. This process is fundamental to the peptide's disruptive action, leading to membrane permeabilization and ultimately contributing to fungal cell death.

For instance, studies have shown a clear variation in the antifungal potency among these WAMP homologues. While all tested WAMPs displayed high activity against Bipolaris sorokiniana, WAMP-3.1 (with the acidic residue Glutamic acid) and WAMP-1b (with the non-polar Alanine) were the most active. Against Fusarium oxysporum, the activity decreased in the order of WAMP-3.1 > WAMP-2 > WAMP-4 > WAMP-5 > WAMP-1b, demonstrating that subtle changes in the peptide's surface properties can significantly impact its efficacy and specificity. This highlights the delicate balance between hydrophobicity and charge distribution required for optimal antifungal action.

Table 1: Antifungal Activity of Recombinant WAMP Homologues IC₅₀ values (μg/mL) against various plant pathogenic fungi. Data sourced from Odintsova et al., 2020.

"–" indicates no activity at peptide concentration below 150 μg/mL.

Compound Index

Advanced Research Methodologies and Computational Studies on Wamp 1a

Analytical Methods for Peptide Characterization (e.g., Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS))

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key analytical method used for the characterization of WAMP-1a and its homologues. mdpi.commdpi.com This technique is employed to verify the molecular masses of recombinant peptides. mdpi.com MALDI-TOF MS is a reliable tool for the fast identification and classification of microorganisms, and it is also applicable to the analysis of peptides and proteins. amazonaws.combiointerfaceresearch.com For peptide analysis, MALDI-TOF MS typically provides mass spectrometric profiles with peaks in the m/z region of 1000–20,000. amazonaws.combiointerfaceresearch.com The molecular masses of WAMP homologues, such as WAMP-1b, WAMP-2 (B1575566), WAMP-3.1, WAMP-4, and WAMP-5, produced recombinantly, were confirmed using MALDI-TOF MS. mdpi.com

Chromatographic Purification Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique utilized for the purification of this compound and its variants. mdpi.comijpsr.com This method is effective in separating peptides based on their hydrophobicity. Recombinant WAMPs with substitutions at position 34 were obtained and subsequently purified by RP-HPLC. mdpi.com Preparative RP-HPLC using specific columns and gradient elution protocols is employed to isolate peptides from complex mixtures. frontiersin.org This chromatographic approach is essential for obtaining highly pure peptide samples required for structural and functional studies.

Gene Expression and Transcriptional Analysis in Plant Defense Responses

Studies on this compound involve the analysis of gene expression and transcriptional changes in plants in response to biotic and abiotic stresses. The genes encoding hevein-like defense peptides, including this compound/b, are found in wheat (Triticum kiharae). nih.gov Up-regulation of wamp genes upon pathogen attack has been observed, indicating their role in plant defense in planta. researchgate.net For instance, infection with the phytopathogenic fungus Fusarium oxysporum enhanced the expression of wamp genes. nih.govmsu.ru In contrast, Aspergillus niger infection induced transcription reprogramming and alternative polyadenylation of wamp transcripts. nih.govmsu.ru WAMPs are also involved in plant response to abiotic stress, with elevated NaCl levels inducing wamp expression. nih.govpreprints.org Transcriptional analysis provides insights into the regulatory mechanisms controlling WAMP production during stress responses.

Computational Approaches for Structural and Functional Predictions

Computational approaches play a significant role in predicting the structure and function of this compound and its related peptides, complementing experimental data. These methods are particularly useful for studying WAMP homologues or derived peptides where experimental structures may not be available.

Homology Modeling (e.g., SWISS-MODEL)

Homology modeling is a computational technique used to build three-dimensional protein structure models based on the experimentally determined structures of related proteins (templates). elixir-europe.orgnih.gov SWISS-MODEL is a widely used web-based expert system for homology modeling. elixir-europe.orgnih.gov The solution structure of this compound (PDB 2LB7), determined by NMR spectroscopy, has been used as a template for modeling the tertiary structures of WAMP homologues with substitutions at position 34. mdpi.commdpi.com SWISS-MODEL identifies suitable templates, aligns the target sequence with the template structure, builds the 3D model, and provides quality assessment tools to estimate the reliability of the generated models, such as GMQE and QMEAN scores. mdpi.comnih.gov

De Novo Peptide Structure Prediction (e.g., PEP-FOLD 3)

De novo peptide structure prediction methods are used to predict the three-dimensional structure of peptides directly from their amino acid sequences, without relying on homologous templates. PEP-FOLD 3 is a program utilized for de novo structure prediction for linear peptides. mdpi.commdpi.comuniv-paris-diderot.fr This method predicts peptide structures based on a structural alphabet and employs algorithms to generate candidate conformations. univ-paris-diderot.fruniv-paris-diderot.fr The spatial structure of WAMP-2-derived peptide fragments has been predicted using the PEP-FOLD 3 program. mdpi.commdpi.com The program provides sOPEP values to help select the best structure models among those generated. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are valuable in silico tools used to study the tertiary structure and dynamic properties of peptides like this compound. researchgate.net These simulations contribute to understanding the mechanisms of action against pathogens. researchgate.net

Studies involving MD simulations of this compound have been conducted to analyze its structural and dynamic properties over time. For instance, a 100 ns MD simulation of this compound, starting from a structure determined by NMR spectroscopy, was performed in an NPT ensemble with the peptide solvated in water. researchgate.net Analysis of the simulation trajectory included evaluating properties such as Root Mean Square Deviation (RMSD), accessible surface area, dihedrals, and distances between Cα atoms. researchgate.net

Detailed analysis of MD simulations has shown the stability of the main chain of this compound, with relatively low maximum RMSD values observed for both the entire peptide and the side chains. researchgate.net Variations in dihedral angles and Ramachandran graphs for specific residues, such as ALA 34, GLY 35, ARG 42, and GLY 43, have been noted, indicating distinct positional changes during the simulation period. researchgate.net

Bioinformatic Tools for Antimicrobial Peptide Identification and Classification

Bioinformatic tools play a crucial role in the identification, classification, and characterization of antimicrobial peptides, including this compound and its homologues. Databases and computational algorithms facilitate the analysis of peptide sequences and structures, aiding in understanding their evolutionary relationships and potential functions.

The Antimicrobial Peptide Database (APD) is a comprehensive resource that provides information on AMPs from various life forms, including plants. nih.govunmc.edu It offers tools for searching, predicting, and designing peptides, along with classification schemes. nih.govunmc.edu this compound is classified within the APD as a single-chain peptide containing disulfide bonds, specifically under Type V with 5 disulfide bonds and a β-sheet-containing subtype. nih.govunmc.edu

Bioinformatic analysis has revealed that WAMPs are synthesized as precursor proteins containing a signal peptide, a mature peptide, and a C-terminal prodomain. mdpi.com Studies have also utilized bioinformatic approaches to analyze wamp homologs in different cereal species, identifying novel genes encoding hevein-like AMP precursors. researchgate.netrjonco.com Sequence alignments using bioinformatic tools highlight conserved cysteine residues and other identical amino acids among this compound and selected hevein-type AMPs and chitin-binding domains of class I chitinases, suggesting evolutionary origins from ancestral chitinase (B1577495) genes. researchgate.netmdpi.comscienceopen.com

Classification schemes for hevein-like AMPs have been refined based on bioinformatic analysis, diverging them into subfamilies based on cysteine content, such as six-cysteine and ten-cysteine-containing peptides, with WAMPs being prominent examples of the latter. scienceopen.commdpi.com Bioinformatic tools also assist in modeling the tertiary structures of WAMP homologues using known structures like this compound (PDB 2LB7) as templates, allowing for the assessment of structural variations resulting from amino acid substitutions and their potential impact on activity. mdpi.commdpi.com

Evolutionary and Genetic Aspects of Wamp 1a

Discovery and Distribution of WAMP Homologs Across Poaceae Species

WAMP-1a and WAMP-1b were initially isolated from the kernels of the wheat species Triticum kiharae. mdpi.comresearchgate.net These peptides are characterized as hevein-like AMPs. mdpi.comresearchgate.net Following their discovery in T. kiharae, similar peptides, referred to as WAMP homologs, have been identified in other species belonging to the Poaceae family. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net The Poaceae family, also known as Gramineae, is a large and economically significant plant family that includes staple crops such as wheat, rice, maize, millet, sorghum, and barley. evolution.ac.cn The widespread presence of WAMP homologs across various Poaceae species suggests a conserved role for these peptides within this plant family. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net

Gene Conservation and Sequence Variability of WAMPs

WAMPs are synthesized as precursor proteins. mdpi.commdpi.com These precursors typically contain a signal peptide, the mature peptide sequence, and a C-terminal prodomain. mdpi.commdpi.com The mature WAMP peptides are cysteine-rich, containing 10 cysteine residues. mdpi.commdpi.com These cysteines are presumably involved in the formation of five disulfide bridges, which contribute to the compact three-dimensional structure of the peptides. mdpi.commdpi.com The arrangement of these disulfide bonds in WAMPs is notable, with the fifth disulfide bridge connecting the C-terminus region to the central region, unlike some other hevein-type peptides where it connects to the N-terminus. researchgate.net

Evolutionary Link to Plant Chitinases and Their Domains

Hevein-like peptides, including WAMPs, share structural and sequence similarities with chitin-binding domains found in various plant proteins, such as lectins, chitinases, and wound-inducible proteins. mdpi.comamazonaws.comd-nb.info This similarity arises from the presence of a chitin-binding site within their structure. mdpi.comamazonaws.comd-nb.info

Research suggests that genes encoding hevein-like antimicrobial peptides such as WAMP-1 and WAMP-2 (B1575566) may have originated from ancestral chitinase (B1577495) genes. amazonaws.com It is hypothesized that a frameshift deletion in the coding region corresponding to the catalytic domain of these ancestral chitinases could have led to the formation of the wamp genes. amazonaws.com

WAMPs exhibit specific features that differentiate them from other hevein-like AMPs. These include a novel 10-cysteine motif and a unique chitin-binding site structure where a conserved serine residue is replaced by glycine (B1666218). mdpi.comresearchgate.net This glycine substitution is thought to reduce the binding affinity of WAMPs to oligosaccharides compared to chitinases, while potentially increasing their amphiphilicity. mdpi.comresearchgate.netresearchgate.net Despite the reduced oligosaccharide binding, WAMPs show similarity to the chitin-binding domains of class 1 chitinases at both the amino acid sequence and 3D structure levels. mdpi.comresearchgate.net

Furthermore, WAMPs have been shown to act as specific inhibitors of fungalysin, a metalloproteinase secreted by Fusarium fungi. mdpi.commdpi.com Fungalysin is known to cleave plant defense chitinases between their chitin-binding and catalytic domains, thereby potentially neutralizing the plant's defense mechanism. mdpi.commdpi.comamazonaws.com WAMPs, by inhibiting fungalysin, are suggested to play a role in protecting plant chitinases from degradation, thus allowing the chitinases to remain intact and active against fungal pathogens. mdpi.commdpi.comamazonaws.com The efficiency of fungalysin inhibition by WAMPs has been linked to the specific amino acid residue present at position 34. mdpi.commdpi.com

Regulation of wamp Gene Expression in Response to Biotic (e.g., pathogen attack) and Abiotic (e.g., salinity) Stress

The expression of wamp genes in plants is regulated in response to various environmental factors, including biotic and abiotic stresses. nih.gov Studies in wheat seedlings have demonstrated that contamination by harmful fungi significantly increases the expression of genes belonging to the wamp family. nih.gov Specifically, wamp-2 has been identified as a primary transcript induced under such biotic stress conditions. nih.gov This upregulation of wamp genes upon pathogen attack supports their proposed role in plant defense in planta. mdpi.comresearchgate.netresearchgate.net

The regulation of wamp gene expression can also be influenced by phytohormones. Research indicates that salicylic (B10762653) acid induces the expression of wamp family genes, while methyl jasmonate does not appear to have the same effect. nih.gov

In addition to biotic stress, wamp gene expression can be affected by abiotic stress. However, the response can be dependent on the type of stress and the plant tissue. For instance, abiotic stress induced by cadmium ions has been shown to inhibit the expression of wamp genes in the roots of wheat seedlings, while having no observed effect on their expression in shoots. nih.gov These findings suggest that the involvement of wamp genes in resistance to abiotic stress, such as that induced by cadmium ions, may not be as direct or universal as their role in the response to pathogen infections. nih.gov Plant responses to both biotic and abiotic stresses involve complex regulatory networks and can include changes at the cellular and molecular levels, with some common regulatory genes and pathways involved in mediating these responses. plos.orgresearchgate.net

Future Directions in Wamp 1a Research

Advanced Structural-Functional Correlates and Dynamic Interactions

The solution structure of WAMP-1a has been determined by NMR spectroscopy, revealing a compact molecule consisting of an antiparallel four-stranded β-sheet, a 3₁₀-helix, and an α-helix, stabilized by five disulfide bridges. mdpi.commdpi.comresearchgate.netresearchgate.net A notable feature is the substitution of a conserved serine residue in the chitin-binding site with a glycine (B1666218), which reduces carbohydrate-binding capacity but increases amphiphilicity. mdpi.comresearchgate.netresearchgate.net The fifth disulfide bond in this compound uniquely connects the C-terminus to the central region of the structure. nih.govd-nb.infomdpi.com

Future research should focus on advanced studies of the structural dynamics of this compound and how these dynamics relate to its function. Techniques such as molecular dynamics simulations and time-resolved spectroscopy could provide insights into the conformational changes this compound undergoes upon interacting with membranes or target molecules. nih.gov

Detailed analysis of how specific amino acid residues and structural motifs contribute to this compound's antimicrobial activity and target specificity is essential. Site-directed mutagenesis studies, coupled with functional assays, can help to identify critical residues involved in membrane interaction, chitin (B13524) binding (despite the reduced capacity), fungalysin inhibition, and other potential mechanisms. scienceopen.comnih.gov

Comparative structural and functional studies with other hevein-like peptides and WAMP homologues from related Poaceae species, which show high sequence conservation with variation at position 34, can further illuminate the structure-function relationships. mdpi.commdpi.comscienceopen.comnih.gov This variable position has been shown to influence antifungal activity and fungalysin inhibition efficiency. mdpi.commdpi.comscienceopen.comnih.gov

Rational Design of Modified this compound Peptides for Enhanced Research Efficacy and Specificity

The detailed understanding of this compound's structure-function relationships provides a strong basis for the rational design of modified peptides with enhanced or altered properties for research purposes. researchgate.netresearchgate.net Future directions include designing this compound variants with increased potency against specific pathogens or with modified target specificity.

Peptide engineering techniques, such as amino acid substitutions, deletions, or additions, can be employed to create this compound analogues. researchgate.net For instance, modifications could aim to optimize the peptide's charge distribution or hydrophobicity to improve membrane interaction with particular microbial species. mdpi.comfrontiersin.org Alterations to the chitin-binding site or the region involved in fungalysin inhibition could yield variants with altered binding affinities or inhibitory profiles. mdpi.commdpi.comsapub.org

The development of truncated or cyclic versions of this compound that retain or enhance desired activities is another promising area. Identifying the minimal functional region of the peptide could lead to smaller, more stable, and easier-to-synthesize molecules for research applications. researchgate.net

Furthermore, conjugating this compound or its modified versions with fluorescent tags or other labels can facilitate studies on its localization within microbial cells and its interactions with host plant tissues. This would aid in visualizing its movement and identifying its cellular targets in situ.

Broader Implications of this compound in Plant Immunity and Ecological Interactions

This compound is considered to play an important role in the defense system of wheat (Triticum kiharae). Its upregulation upon pathogen attack further supports its defensive role in planta. mdpi.comnih.gov Future research should delve deeper into the broader implications of this compound within the context of plant immunity and the complex ecological interactions between plants and microorganisms.

Investigating the regulatory mechanisms controlling WAMP gene expression in response to various biotic and abiotic stresses is crucial for understanding its role in plant defense signaling pathways. preprints.org This could involve studying the transcription factors and signaling molecules that modulate WAMP expression.

Exploring the potential synergistic or antagonistic interactions between this compound and other plant defense compounds or proteins is also important. Plants produce a diverse array of antimicrobial peptides and proteins, and understanding how this compound functions within this complex defense arsenal (B13267) can provide a more holistic view of plant immunity. sapub.orgmdpi.com

Furthermore, studying the impact of this compound on the plant microbiome could reveal its role in shaping microbial communities associated with the plant. As this compound exhibits broad-spectrum activity, it may influence the composition of both pathogenic and non-pathogenic microorganisms in the plant's environment. This could have significant ecological implications for plant health and soil microbial dynamics.

Q & A

Q. How is WAMP-1a structurally distinguished from other plant antimicrobial peptides (AMPs)?

this compound is identified through comparative sequence analysis of conserved regions, such as cysteine-rich motifs critical for disulfide bond formation, and structural modeling (e.g., α-helices, β-sheets). For example, its sequence alignment with Ac-AMP1 and Hevein reveals distinct conserved residues (e.g., orange-highlighted regions in Figure A of ). Structural differentiation is further achieved via 3D modeling, where color-coded elements (e.g., α-helices in pink, β-sheets in blue) highlight unique folding patterns compared to homologs like EAFP2 or Ac-AMP2 .

Q. What experimental methodologies are used to determine the tertiary structure of this compound?

Techniques include X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy. For instance, ’s Figure B uses color-coded 3D models to depict this compound’s structure, emphasizing domains like the chitin-binding site. Researchers must validate structural data with complementary methods (e.g., circular dichroism for secondary structure confirmation) and deposit results in databases like the Protein Data Bank .

Q. How can researchers ensure reproducibility in this compound purification and activity assays?

Standardized protocols for peptide synthesis (e.g., solid-phase), purification (e.g., HPLC with purity thresholds), and activity testing (e.g., broth microdilution for MIC values) are critical. Documentation should include reagent sources, instrument calibration (e.g., mass spectrometry for molecular weight verification), and adherence to FAIR data principles for transparency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

Contradictions may arise from variability in microbial strains, peptide concentrations, or assay conditions. Researchers should:

  • Conduct systematic meta-analyses to identify confounding variables (e.g., pH, ionic strength).
  • Validate findings using orthogonal assays (e.g., time-kill curves alongside MICs).
  • Report detailed experimental conditions (e.g., growth media, inoculum size) to enable cross-study comparisons .

Q. How does this compound interact with microbial membranes at the molecular level?

Advanced techniques include molecular dynamics simulations to model peptide-lipid interactions and fluorescence microscopy to visualize membrane disruption. ’s structural data (e.g., hydrophobic residues in this compound’s γ-loop) suggests pore-forming mechanisms. Experimental validation involves liposome leakage assays and atomic force microscopy to assess membrane integrity changes .

Q. What computational and experimental approaches validate this compound’s selectivity for microbial vs. host cells?

  • In silico: Molecular docking to predict binding affinity for microbial vs. mammalian membrane components.
  • In vitro: Cytotoxicity assays on mammalian cell lines (e.g., hemolysis in erythrocytes) paired with microbial viability tests.
  • In vivo: Use of model organisms (e.g., Galleria mellonella) to assess therapeutic index .

Methodological Best Practices

Q. How should researchers design experiments to study this compound’s synergism with conventional antibiotics?

  • Employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Control for variables like peptide stability (e.g., protease inhibitors in assays).
  • Use isobolograms to distinguish additive, synergistic, or antagonistic effects .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Non-linear regression models (e.g., log-logistic for IC50/EC50 calculations) and ANOVA for multi-group comparisons. Report confidence intervals, effect sizes, and p-values adjusted for multiple testing. Open-source tools like R/Bioconductor ensure reproducibility .

Data Management and Reporting

Q. How can researchers ensure this compound data complies with FAIR principles?

  • Findable : Deposit raw spectra, chromatograms, and sequencing data in repositories like PRIDE or Zenodo.
  • Accessible : Use persistent identifiers (DOIs) and metadata standards (MIAPE).
  • Interoperable : Format data using community-endorsed schemas (e.g., SBML for kinetic studies).
  • Reusable : Provide detailed protocols in supplementary materials, including instrument settings and software versions .

Q. What are the ethical considerations in using this compound for in vivo studies?

  • Obtain institutional animal care committee approval.
  • Adhere to ARRIVE guidelines for reporting animal experiments.
  • Implement blinding and randomization to minimize bias in efficacy assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.